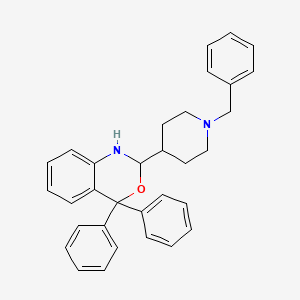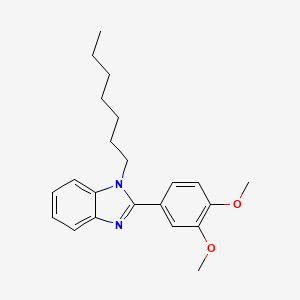
2-(1-benzylpiperidin-4-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidine with diphenylmethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. For instance, the catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride using a 5% Pt/C catalyst has been explored to optimize reaction conditions and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation is a typical reduction reaction for this compound.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of the fully hydrogenated product.
Scientific Research Applications
2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)acetohydrazide
- N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide
- 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole
Uniqueness
What sets 2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE apart from similar compounds is its unique benzoxazine ring structure, which imparts distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor and its potential antioxidant properties make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C32H32N2O |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C32H32N2O/c1-4-12-25(13-5-1)24-34-22-20-26(21-23-34)31-33-30-19-11-10-18-29(30)32(35-31,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-19,26,31,33H,20-24H2 |
InChI Key |
APIJLMWKWCHWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11479043.png)
![2-({[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoline](/img/structure/B11479057.png)
![(8E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-6-methyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2(1H)-thione](/img/structure/B11479063.png)

![Ethyl [4-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)phenyl]acetate](/img/structure/B11479067.png)
![7-(3,4-Dichlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11479075.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11479083.png)
![5H-Oxazolo[3,2-a]pyridine-8-carbonitrile, 6-ethyl-2,3-dihydro-2,7-dimethyl-5-oxo-](/img/structure/B11479105.png)

![methyl (2E)-4-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B11479119.png)
![methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate](/img/structure/B11479128.png)
![3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11479142.png)
![N-[4-fluoro-2-(phenylacetyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11479149.png)
![4-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B11479152.png)
